molecular formula C10H12ClF2N B1526168 Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride CAS No. 1354950-07-4

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride

Cat. No. B1526168
M. Wt: 219.66 g/mol
InChI Key: MAZJOGNMEIGXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is 1S/C10H11F2N.ClH/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is a powder at room temperature . It has a molecular weight of 219.66 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Carba-Sugar Enones and Deoxy-Carbahexoses

The cyclopropyl derivative is utilized in the stereoselective transformation into gabosines and deoxy-carbahexoses, highlighting its role in the synthesis of complex sugar analogs. This process involves the Simmons–Smith reaction and treatment with mercuric trifluoroacetate, showcasing the cyclopropyl derivative's versatility in organic synthesis (Corsaro et al., 2006).

Development of Anti-Mycobacterial Agents

Phenyl cyclopropyl methanones, synthesized from various aryl alcohols, were evaluated for their anti-tubercular activities. This study demonstrates the potential of cyclopropyl derivatives in developing new pharmaceutical compounds with significant activity against M. tuberculosis, including multi-drug-resistant strains (Dwivedi et al., 2005).

Synthesis of Aryloxyphenyl Cyclopropyl Methanones

An efficient and high-yield synthesis method for phenyl cyclopropyl methanones showcases their importance in medicinal chemistry. The synthesized compounds, through their bioactivity evaluation, offer promising leads for anti-tubercular drug development, reinforcing the cyclopropyl derivative's utility in therapeutic applications (Dwivedi et al., 2005).

Enantioselective Synthesis of Cyclopropylamines

Cyclopropylamines are crucial in organic synthesis and for active substances in pharmaceuticals. A study detailing the synthesis of enantiomerically pure cyclopropylamines using cyclopropylboronic esters as intermediates underlines the cyclopropyl derivative's significance in achieving precise stereochemical control in synthesis (Pietruszka & Solduga, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

cyclopropyl-(2,4-difluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZJOGNMEIGXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=C(C=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride

CAS RN

1354950-07-4
Record name Benzenemethanamine, α-cyclopropyl-2,4-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354950-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride
Reactant of Route 3
Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride
Reactant of Route 6
Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.